molecular formula C20H21FN4O2S B2561593 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide CAS No. 1351588-05-0

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide

Cat. No. B2561593
CAS RN: 1351588-05-0
M. Wt: 400.47
InChI Key: WYHOQMWSOCJNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide” is a complex organic molecule. It contains a fluorobenzo[d]thiazol-2-yl group, a morpholinophenyl group, and an acetamide group. These groups are common in many pharmaceuticals and could suggest a potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The fluorobenzo[d]thiazol-2-yl group would likely contribute to the aromaticity of the molecule, while the morpholinophenyl group could add steric hindrance .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the fluorobenzo[d]thiazol-2-yl group could potentially increase its lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Antimicrobial Activity

Some synthesized fluorinated benzothiazolo imidazole compounds, related to the target compound, have shown promising antimicrobial activity. These compounds were synthesized through a series of reactions starting from 4-fluoro-3-chloroanilline and further modified to obtain various derivatives. The antimicrobial efficacy of these compounds highlights their potential as bases for developing new antimicrobial agents (Sathe et al., 2011).

Kinase Inhibitory and Anticancer Activities

The compound's derivatives have been investigated for their Src kinase inhibitory and anticancer activities. Specifically, a study on thiazolyl N-benzyl-substituted acetamide derivatives, which are structurally similar to the target compound, indicated significant inhibition of c-Src kinase and cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma cells. This suggests the potential use of these derivatives in cancer therapy (Fallah-Tafti et al., 2011).

Synthesis and Antitumor Activity Evaluation

The synthesis of new derivatives bearing different heterocyclic rings has been evaluated for antitumor activity. One study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for their potential antitumor activity against approximately 60 human tumor cell lines. This research underscores the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş et al., 2015).

Antioxidant Activity and Coordination Chemistry

Studies have also explored the antioxidant activity and coordination chemistry of related compounds, emphasizing their potential in developing new antioxidant agents and understanding their self-assembly processes in the formation of coordination complexes (Chkirate et al., 2019).

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-24(20-23-19-16(21)3-2-4-17(19)28-20)13-18(26)22-14-5-7-15(8-6-14)25-9-11-27-12-10-25/h2-8H,9-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHOQMWSOCJNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)N2CCOCC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.